molecular formula C7H14O5 B1339445 Ethyl beta-D-xylopyranoside

Ethyl beta-D-xylopyranoside

カタログ番号: B1339445
分子量: 178.18 g/mol
InChIキー: UBUITGRMYNAZAX-XZBKPIIZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl beta-D-xylopyranoside is a useful research compound. Its molecular formula is C7H14O5 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl beta-D-xylopyranoside, and how do enzymatic vs. chemical methods differ in yield and stereochemical control?

this compound is typically synthesized via glycosylation reactions. Chemical methods often use acid-catalyzed condensation of xylose with ethanol, requiring protection/deprotection steps to ensure beta-configuration specificity. Enzymatic approaches, such as lipase-catalyzed transesterification (e.g., using Candida antarctica lipase B), offer higher stereoselectivity and milder conditions. For example, lipase-mediated acylation of 4-nitrophenyl beta-D-xylopyranoside derivatives achieved >90% regioselectivity for acetyl group migration studies . Yield optimization depends on solvent polarity, temperature, and catalyst loading.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • FTIR : Identifies functional groups (e.g., C-O-C glycosidic bond at ~1,100 cm⁻¹, hydroxyl stretches at 3,200–3,600 cm⁻¹) .
  • NMR : ¹H NMR resolves anomeric proton signals (δ 4.3–5.5 ppm for beta-configuration); ¹³C NMR confirms xylopyranose ring carbons (C1 anomeric carbon at ~102–105 ppm) .
  • GC-MS/LC-MS : Quantifies purity and detects byproducts (e.g., methyl or propyl analogs) via molecular ion peaks (m/z 164 for xylose + ethyl group) .

Q. How are enzyme kinetic studies designed using this compound derivatives as substrates?

Derivatives like 4-nitrophenyl beta-D-xylopyranoside are used to assay xylosidase activity. The release of 4-nitrophenol is monitored spectrophotometrically (λ = 400 nm). Initial velocity (V₀) is measured under varying substrate concentrations (0.1–10 mM) and fitted to the Michaelis-Menten equation to calculate Kₘ and Vₘₐₓ. Controls include heat-inactivated enzymes and buffer blanks to exclude non-enzymatic hydrolysis .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound's interactions with target proteins (e.g., CASP3 or VEGFA)?

  • Structure Preparation : Obtain protein structures (e.g., CASP3 from PDB: 1CP3) and optimize protonation states using tools like AutoDockTools.
  • Ligand Parameterization : Generate 3D conformers of this compound and assign partial charges (e.g., via AM1-BCC method).
  • Docking Protocol : Use AutoDock Vina or Schrödinger Glide with grid boxes centered on active sites. Prioritize binding poses with lowest ΔG (e.g., −8.5 kcal/mol for methyl analog binding to CASP3 ).
  • Validation : Compare results with mutagenesis data or co-crystal structures if available.

Q. What experimental strategies address contradictions in this compound's bioactivity across studies (e.g., tumor attenuation vs. cardioprotection)?

Discrepancies may arise from:

  • Concentration Effects : Dose-response curves (0.1–100 µM) clarify biphasic activity (e.g., pro-apoptotic at high doses vs. cytoprotective at low doses).
  • Cell-Specific Metabolism : Use radiolabeled ([¹⁴C]-ethyl) derivatives to track intracellular metabolite profiles .
  • Structural Analogs : Compare activity of ethyl vs. methyl or benzyl derivatives to identify critical substituents (e.g., ethyl group enhances membrane permeability ).

Q. How does the glycosidic linkage stereochemistry (beta-D vs. alpha-L) influence this compound's biological activity and enzyme recognition?

Beta-D-xylosides are recognized by glycosyltransferases (e.g., xylosyltransferase) due to their structural mimicry of natural substrates. Alpha-L analogs show negligible activity in priming glycosaminoglycan chains. Competitive inhibition assays (IC₅₀ values) and molecular dynamics simulations (e.g., RMSD <2 Å for beta-D conformers bound to heparan sulfate synthase) validate stereochemical specificity .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cell-based assays?

  • Nonlinear Regression : Fit sigmoidal curves (log[inhibitor] vs. response) to calculate EC₅₀/IC₅₀.
  • ANOVA with Tukey Post Hoc : Compare means across ≥3 doses (e.g., 1, 10, 100 µM).
  • Synergy Analysis : Use CompuSyn for combination index (CI) calculations with chemotherapeutics .

Q. How can acetyl migration kinetics in this compound derivatives be monitored experimentally?

Time-resolved ¹H NMR tracks acetyl group migration between hydroxyl positions (e.g., O-2 to O-3). Reactions are conducted in deuterated solvents (e.g., D₂O) at 25–37°C. Rate constants (k) are derived from first-order decay models, with activation energy (Eₐ) calculated via Arrhenius plots .

特性

分子式

C7H14O5

分子量

178.18 g/mol

IUPAC名

(2R,3R,4S,5R)-2-ethoxyoxane-3,4,5-triol

InChI

InChI=1S/C7H14O5/c1-2-11-7-6(10)5(9)4(8)3-12-7/h4-10H,2-3H2,1H3/t4-,5+,6-,7-/m1/s1

InChIキー

UBUITGRMYNAZAX-XZBKPIIZSA-N

異性体SMILES

CCO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O

正規SMILES

CCOC1C(C(C(CO1)O)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。